molecular formula C12H7N3S2 B3123024 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 303996-44-3

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B3123024
CAS No.: 303996-44-3
M. Wt: 257.3 g/mol
InChI Key: DZQZSQHZBXTSEZ-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. The molecule is substituted at position 6 with a phenylsulfanyl group (-SPh) and at position 5 with a carbonitrile (-CN) moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

6-phenylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3S2/c13-8-10-11(14-12-15(10)6-7-16-12)17-9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZSQHZBXTSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222725
Record name 6-(Phenylthio)imidazo[2,1-b]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303996-44-3
Record name 6-(Phenylthio)imidazo[2,1-b]thiazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303996-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Phenylthio)imidazo[2,1-b]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a phenylsulfanyl-substituted nitrile in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit anticancer properties. A study synthesized several imidazo[2,1-b]thiazole compounds and evaluated their activity against various cancer cell lines. The results showed that certain derivatives, including those with the phenylsulfanyl group, demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .

2. Inhibition of Carbonic Anhydrase
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile has been studied as a potential inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. A series of derivatives were synthesized and tested for their inhibitory activity against different isoforms of CA. The findings revealed that certain compounds exhibited selective inhibition of the hCA II isoform, which is involved in tumor growth and metastasis .

Pharmacological Studies

3. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Data Table: Summary of Biological Activities

Activity Tested Compound IC₅₀ Value (µM) Reference
AnticancerThis compound57.7 - 98.2
Carbonic Anhydrase InhibitionSelective hCA II inhibitors57.7 - 98.2
AntimicrobialVarious bacterial strainsVaries by strain

Case Studies

Case Study 1: Anticancer Research
In a recent study published in Metabolites, researchers synthesized multiple imidazo[2,1-b]thiazole derivatives to evaluate their anticancer properties against human cancer cell lines. Among these, this compound displayed significant cytotoxicity against breast and lung cancer cells with minimal effects on normal fibroblast cells. This selectivity highlights its potential as a lead compound for further drug development .

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrase II by derivatives of imidazo[2,1-b]thiazole. The research demonstrated that the presence of the phenylsulfanyl group enhanced the binding affinity to the enzyme's active site, leading to effective inhibition at low concentrations. This finding suggests that modifications to the imidazo[2,1-b]thiazole scaffold can yield potent inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
  • Structural Difference : Incorporates a 2,3-dihydro group, reducing aromaticity and planarity compared to the fully unsaturated target compound.
  • Molecular weight: 227.285 g/mol (vs. ~261.3 g/mol for the target compound) .
6-Chloroimidazo[2,1-b][1,3]thiazole Derivatives
  • Example : 6-Chloro-5-(pyrrolidine-1-sulfonyl)imidazo[2,1-b][1,3]thiazole.
  • Impact : Substitution with chlorine (electron-withdrawing) and sulfonyl groups alters electronic properties. Such derivatives are often intermediates in drug discovery, as seen in kinase inhibitor synthesis .

Substituent Variations at Position 6

6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • Structural Difference : Replaces phenylsulfanyl with 4-ethylphenyl and carbonitrile with carbaldehyde (-CHO).
  • Impact : The ethyl group increases steric bulk, while the carbaldehyde enhances electrophilicity, enabling nucleophilic additions (e.g., oxime formation). Density: 1.28 g/cm³; pKa: 3.16 .
6-(4-Chlorobenzyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
  • Structural Difference : Chlorine substitution on the benzyl group enhances lipophilicity and electronic withdrawal.
  • Impact : Improved metabolic stability and target engagement in cytotoxic assays, as chlorinated analogs often show enhanced bioactivity .

Functional Group Variations at Position 5

6-(4-Methylphenyl)sulfonylimidazo[2,1-b]thiazole Derivatives
  • Example : 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.
  • Impact : The sulfonyl group (-SO₂Me) is strongly electron-withdrawing, reducing electron density on the core. This modification correlates with potent cytotoxicity (IC₅₀ = 1.2–1.4 μM in cancer cells) .
Carbaldehyde Oxime Derivatives (e.g., CITCO)
  • Example : 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime.
  • Impact : The oxime group facilitates hydrogen bonding, critical for activating constitutive androstane receptor (CAR) in hepatocytes .

Cytotoxicity and Anticancer Activity

  • Target Compound Analogs : Derivatives with electron-withdrawing groups (e.g., -CN, -SO₂Me) exhibit enhanced cytotoxicity. For example, 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) shows IC₅₀ = 1.4 μM against MDA-MB-231 cells, outperforming sorafenib (IC₅₀ = 5.2 μM) .
  • SAR Insight : Bulky substituents at position 6 (e.g., 4-ethylphenyl) may reduce potency due to steric hindrance, while halogens (e.g., Cl) improve target affinity .

Receptor Modulation

  • CAR Activation : CITCO directly binds to the constitutive activated receptor (CAR), demonstrating the role of imidazothiazole scaffolds in nuclear receptor targeting. The oxime functional group is critical for this interaction .

Comparative Data Table

Compound Name Substituent (Position 6) Functional Group (Position 5) Key Biological Activity IC₅₀ (μM) Molecular Weight (g/mol) Reference
6-(Phenylsulfanyl)imidazo[...]-carbonitrile Phenylsulfanyl Carbonitrile (-CN) Under investigation N/A ~261.3
6-(4-Chlorophenyl)imidazo[...]-carbaldehyde oxime 4-Chlorophenyl Carbaldehyde oxime CAR activation N/A ~439.3
6-(4-(Methylsulfonyl)phenyl)imidazo[...] 4-Methylsulfonylphenyl None Cytotoxicity (HepG2) 1.4 ~292.4
6-(4-Ethylphenyl)imidazo[...]-carbaldehyde 4-Ethylphenyl Carbaldehyde (-CHO) Cytotoxicity (Predicted) N/A 256.32

Biological Activity

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H8N4S2
  • Molecular Weight : 248.33 g/mol
  • CAS Number : 338779-32-1

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit various biological activities, including anticancer and enzyme inhibition properties. The following sections detail specific activities observed in studies.

Anticancer Activity

A significant area of research has focused on the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. Specifically, compounds have shown potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines.

Case Study: FLT3 Inhibition

In a study analyzing a series of imidazo[2,1-b][1,3]thiazole derivatives:

  • Key Findings :
    • Certain compounds demonstrated potent inhibition of FLT3 kinase activity.
    • The most active compound exhibited an IC50 value of 0.002 μM against the MV4-11 AML cell line and an IC50 of 0.022 μM in enzymatic assays targeting FLT3 kinase .
Compound NameCell LineIC50 (μM)FLT3 Inhibition IC50 (μM)
Compound 19MV4-110.0020.022

Enzyme Inhibition

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole derivatives have also been evaluated for their inhibitory effects on carbonic anhydrases (CAs), which are important enzymes in various physiological processes.

Case Study: Carbonic Anhydrase Inhibition

A study evaluated the inhibitory potency of imidazo[2,1-b][1,3]thiazole-sulfonyl piperazine conjugates against four isoforms of carbonic anhydrase:

  • Results :
    • Compounds showed selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 μM.
CompoundhCA II Inhibition Constant (K_i) (μM)
Compound A57.7
Compound B76.4
Compound C79.9
Compound D>100

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications to the imidazo[2,1-b][1,3]thiazole scaffold significantly affect biological activity. For instance:

  • Substituents at specific positions on the phenyl ring can enhance potency against cancer cell lines.
  • The presence of electron-donating or electron-withdrawing groups influences the overall activity and selectivity toward target enzymes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminothiazoles with α-halocarbonyl precursors. For example, γ-bromodiones or α-bromoketones can react with 2-aminothiazoles under mild heating (e.g., 60–80°C) in solvents like benzene or DMF . Yield optimization may involve:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the imidazo[2,1-b][1,3]thiazole core and phenylsulfanyl substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS ensures purity (>98%) and molecular weight validation .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for nitro or carbonyl substituents .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Start with in vitro assays:

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and C. albicans (ATCC 10231) .
  • Anti-inflammatory potential : COX-2 inhibition assays using recombinant enzymes; compare selectivity against COX-1 via fluorometric kits .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications at the 5-carbonitrile or phenylsulfanyl positions affect bioactivity?

  • Methodological Answer :

  • Systematic substitution : Replace the nitrile group with aldehydes or amides to study electronic effects on enzyme binding .
  • Fluorophenyl analogs : Introduce fluorine at the phenyl ring (e.g., 3-F or 4-F) to enhance metabolic stability and compare activities via kinase inhibition assays .
  • Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or microbial targets .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay protocols : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies), passage numbers, and incubation times.
  • Control for solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Replicate under GLP conditions : Validate results across independent labs with blinded sample analysis .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability and plasma half-life via LC-MS/MS .
  • Toxicology : Perform acute toxicity studies in Wistar rats (OECD Guideline 423), monitoring liver enzymes (ALT/AST) and renal biomarkers .
  • Anti-inflammatory efficacy : Carrageenan-induced paw edema in rats, measuring edema reduction at 3–6 hours post-administration .

Q. What strategies mitigate synthetic challenges, such as low regioselectivity in imidazo-thiazole ring formation?

  • Methodological Answer :

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the thiazole ring to steer cyclization .
  • Microwave irradiation : Enhances regioselectivity by reducing side reactions .
  • Post-synthetic modifications : Use cross-coupling (e.g., Suzuki-Miyaura) to install substituents after core formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

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